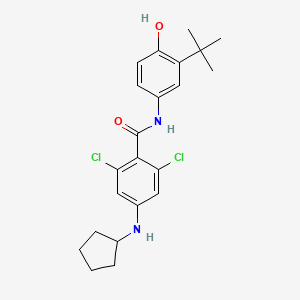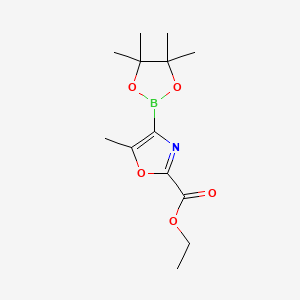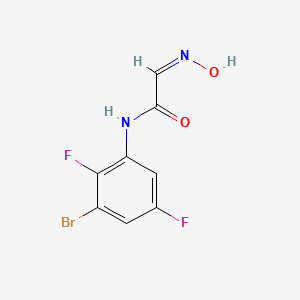
(R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is an organobromine compound characterized by the presence of a bromine atom, three fluorine atoms, and a methyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane typically involves the bromination of 1,1,1-trifluoro-3-methyl-butane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major product is typically an alkene.
Applications De Recherche Scientifique
Chemistry: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by inductively withdrawing electron density, making the carbon-bromine bond more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
- ®-2-Chloro-1,1,1-trifluoro-3-methyl-butane
- ®-2-Iodo-1,1,1-trifluoro-3-methyl-butane
- ®-2-Bromo-1,1,1-trifluoro-2-methyl-butane
Comparison: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability compared to its chloro and iodo analogs. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity in various chemical transformations.
Propriétés
Numéro CAS |
1349699-90-6 |
|---|---|
Formule moléculaire |
C5H8BrF3 |
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
(2R)-2-bromo-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m1/s1 |
Clé InChI |
ZOPGBRVDWFPISZ-SCSAIBSYSA-N |
SMILES isomérique |
CC(C)[C@H](C(F)(F)F)Br |
SMILES canonique |
CC(C)C(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)


![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)

![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![N-[(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaen-10-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B13904131.png)

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)

![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)

